

Optimizing Irdabisant Hydrochloride concentration for in vitro experiments

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Compound of Interest

Compound Name: Irdabisant Hydrochloride

Cat. No.: B12409709

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Technical Support Center: Irdabisant Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of **Irdabisant Hydrochloride** in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Irdabisant Hydrochloride**?

A1: **Irdabisant Hydrochloride** is a potent and selective histamine H3 receptor (H3R) antagonist and inverse agonist.^{[1][2][3][4][5]} As an antagonist, it blocks the binding of histamine to the H3 receptor. As an inverse agonist, it reduces the constitutive activity of the H3 receptor, which is known to be spontaneously active even in the absence of an agonist.^{[3][6]} This dual action leads to an increased release of histamine and other neurotransmitters like acetylcholine, dopamine, and norepinephrine in the central nervous system.^{[7][8]}

Q2: What are the recommended starting concentrations for in vitro experiments?

A2: The optimal concentration of **Irdabisant Hydrochloride** will vary depending on the cell type and specific assay. However, based on its high affinity for the human H3 receptor ($K_i = 2.0$ nM) and its functional activity ($EC_{50} = 1.1$ nM for inverse agonism and $K_{b,app} = 0.4$ nM for

antagonism), a starting concentration range of 1 nM to 100 nM is recommended for most cell-based assays.[1][2][3][4] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: What are the solubility and storage recommendations for **Irdabisant Hydrochloride**?

A3: **Irdabisant Hydrochloride** is soluble in aqueous solutions. For creating stock solutions, Dimethyl sulfoxide (DMSO) is a common solvent.[9][10] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final desired concentration in your aqueous assay buffer. The final DMSO concentration in the assay medium should be kept low (typically <0.5%, ideally $\leq 0.1\%$) to avoid solvent-induced artifacts.[9]

- Storage of Powder: Store at -20°C for up to 3 years.[2]
- Storage of Stock Solutions: Store in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[4]

Q4: What are the known off-target effects of **Irdabisant Hydrochloride**?

A4: **Irdabisant Hydrochloride** is highly selective for the histamine H3 receptor. However, at higher concentrations, some off-target activity has been observed. It has moderate activity at Muscarinic M2 ($K_i = 3.7 \mu\text{M}$) and Adrenergic $\alpha 1A$ ($K_i = 9.8 \mu\text{M}$) receptors.[1][2] It also shows relatively low inhibitory activity against the hERG channel with an IC_{50} of $13.8 \mu\text{M}$. [1][2][4][11][12] Additionally, it weakly inhibits cytochrome P450 enzymes (CYP1A2, 2C9, 2C19, 2D6, and 3A4) with IC_{50} values greater than $30 \mu\text{M}$, suggesting a low potential for drug-drug interactions mediated by these enzymes.[1][3][4]

Troubleshooting Guide

Issue	Possible Cause	Suggested Solution
Poor or no response to Irdabisant Hydrochloride	<ul style="list-style-type: none">- Inactive compound-Suboptimal concentration- Low H3 receptor expression in the cell model	<ul style="list-style-type: none">- Ensure proper storage and handling of the compound.[2][4]- Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 μM).- Verify the expression of the histamine H3 receptor in your cell line using techniques like qPCR or Western blot.
High background signal or inconsistent results	<ul style="list-style-type: none">- Compound precipitation-Solvent toxicity- Assay variability	<ul style="list-style-type: none">- Visually inspect for precipitation after dilution in aqueous buffer. Consider using a solubility-enhancing agent like a low concentration of a non-ionic surfactant if necessary.[9]- Ensure the final DMSO concentration is below 0.5%. Run a solvent-only control to assess its effect.[9]- Standardize cell culture conditions (passage number, confluency) and ensure consistent pipetting techniques.[9]
Observed cell toxicity	<ul style="list-style-type: none">- Off-target effects at high concentrations-Contamination	<ul style="list-style-type: none">- Use the lowest effective concentration determined from your dose-response curve. Consider testing for off-target effects if using concentrations in the micromolar range.[9]- Regularly check cell cultures for microbial contamination.[9]

Data Presentation

Table 1: In Vitro Activity of Irdabisant Hydrochloride

Parameter	Species	Value	Reference
Ki (Binding Affinity)	Human H3R	2.0 nM	[1][2][3][4][5][11][12][13]
Rat H3R	7.2 nM	[1][2][3][4][11][12][13]	
EC50 (Inverse Agonist Activity)	Human H3R	1.1 nM	[1][2][3][4]
Rat H3R	2.0 nM	[1][2][3][4]	
Kb,app (Antagonist Activity)	Human H3R	0.4 nM	[1][2][3][4]
Rat H3R	1.0 nM	[1][2][3][4]	

Table 2: Selectivity Profile of Irdabisant Hydrochloride

Target	Activity	Value	Reference
hERG Channel	Inhibition (IC50)	13.8 μ M	[1][2][4][11][12]
Muscarinic M2 Receptor	Binding Affinity (Ki)	3.7 μ M	[1][2]
Adrenergic α 1A Receptor	Binding Affinity (Ki)	9.8 μ M	[1][2]
CYP1A2, 2C9, 2C19, 2D6, 3A4	Inhibition (IC50)	> 30 μ M	[1][3][4]

Experimental Protocols

1. Radioligand Binding Assay for Histamine H3 Receptor

This protocol is designed to determine the binding affinity (K_i) of **Irdabisant Hydrochloride** for the histamine H3 receptor.

- Materials:
 - Cell membranes expressing the human or rat histamine H3 receptor.
 - Radioligand (e.g., [^3H]-N- α -methylhistamine).
 - **Irdabisant Hydrochloride**.
 - Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
 - Glass fiber filters.
 - Scintillation cocktail and counter.
- Procedure:
 - Prepare serial dilutions of **Irdabisant Hydrochloride**.
 - In a 96-well plate, add the cell membranes, radioligand at a concentration near its K_d , and varying concentrations of **Irdabisant Hydrochloride** or vehicle control.
 - Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
 - Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
 - Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
 - Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

- Non-specific binding is determined in the presence of a high concentration of a known H3 receptor ligand (e.g., 10 μ M unlabeled histamine).
- Calculate the specific binding and determine the K_i value using appropriate software (e.g., Prism) by fitting the data to a one-site competition binding equation.

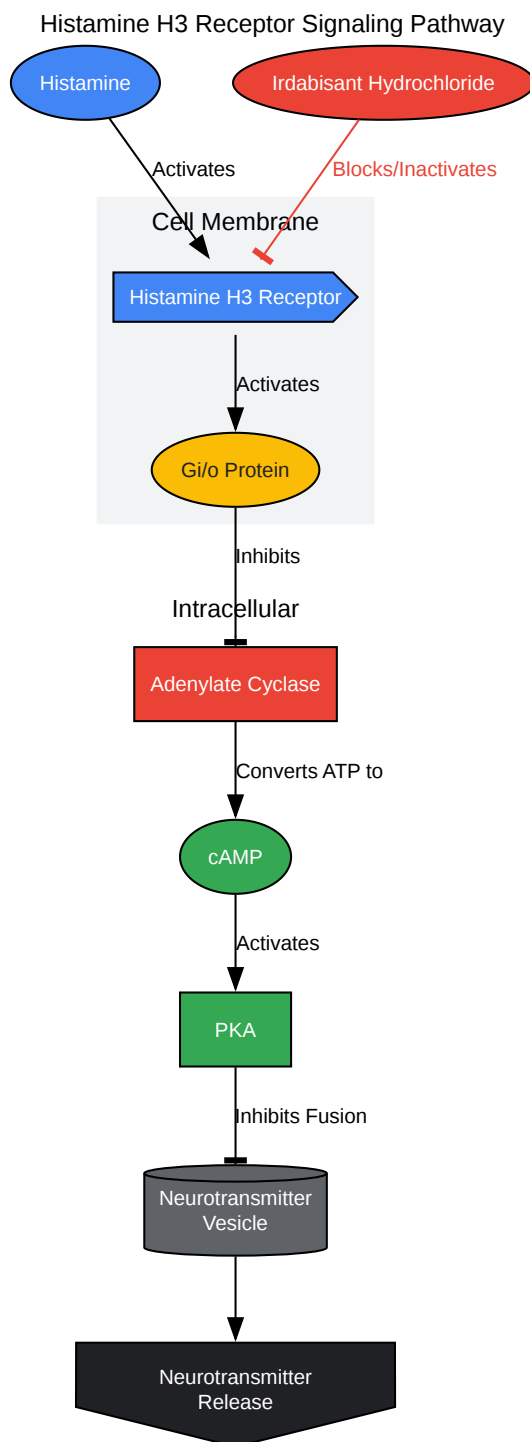
2. [35 S]GTPyS Binding Assay

This functional assay measures the G-protein activation following receptor stimulation and can be used to determine the inverse agonist and antagonist properties of **Irdabisant Hydrochloride**.

- Materials:
 - Cell membranes expressing the histamine H3 receptor.
 - [35 S]GTPyS.
 - GDP.
 - **Irdabisant Hydrochloride**.
 - H3 receptor agonist (for antagonist mode, e.g., R- α -methylhistamine).
 - Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
- Procedure:
 - Inverse Agonist Mode: a. Prepare serial dilutions of **Irdabisant Hydrochloride**. b. In a 96-well plate, add cell membranes, GDP, [35 S]GTPyS, and varying concentrations of **Irdabisant Hydrochloride** or vehicle.
 - Antagonist Mode: a. Prepare serial dilutions of **Irdabisant Hydrochloride**. b. Add cell membranes, GDP, and varying concentrations of **Irdabisant Hydrochloride**. c. Add a fixed concentration of an H3 receptor agonist (e.g., at its EC₈₀). d. Initiate the reaction by adding [35 S]GTPyS.
 - Incubate the plate at 30°C for 30-60 minutes.

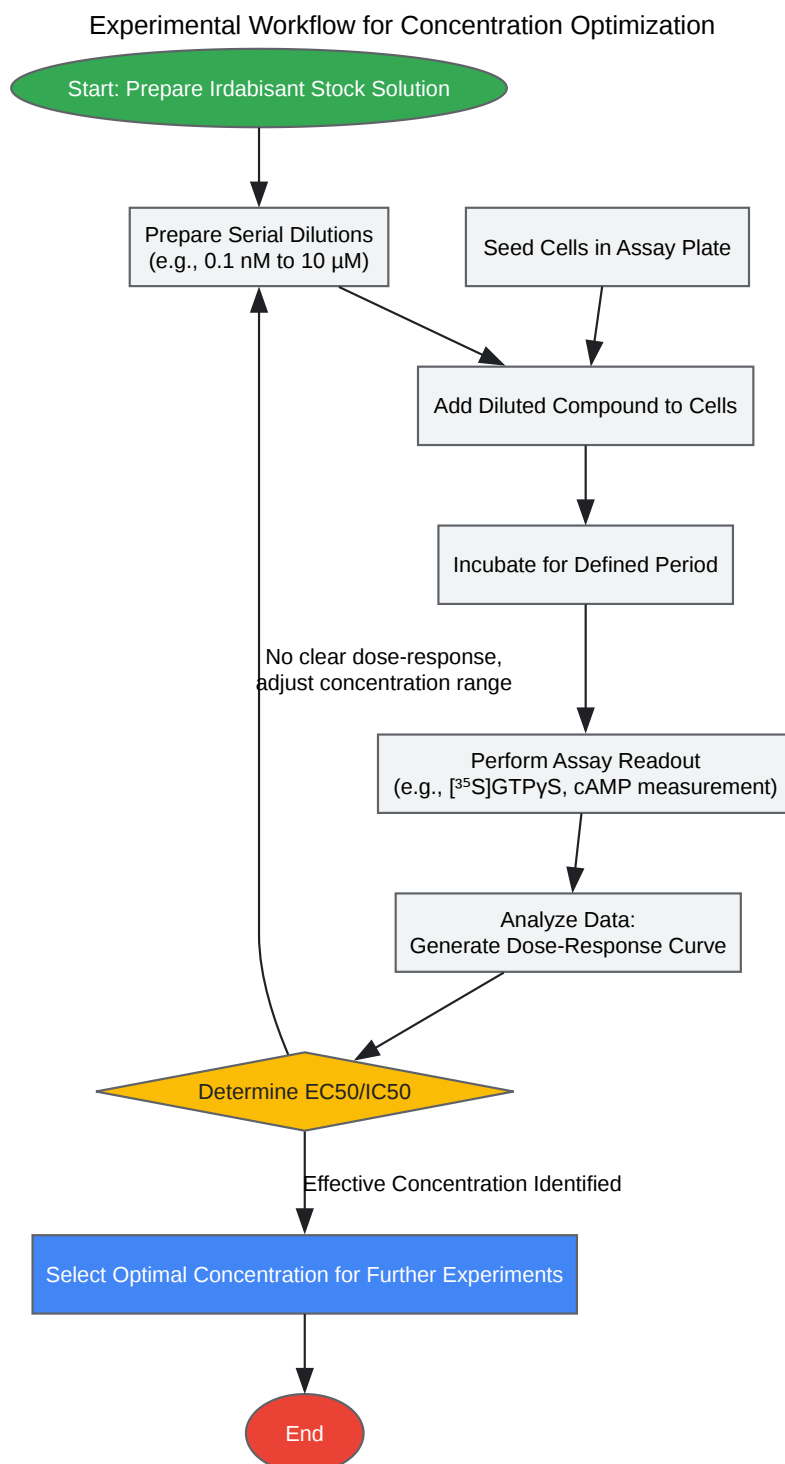
- Terminate the reaction by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold wash buffer.
- Measure the radioactivity on the filters using a scintillation counter.
- Calculate the EC₅₀ for inverse agonism or the K_b for antagonism using non-linear regression analysis.

Visualizations



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Caption: Signaling pathway of the Histamine H3 Receptor and the inhibitory action of Irdabisant Hydrochloride.



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Caption: Workflow for determining the optimal in vitro concentration of **Irdabisant Hydrochloride**.

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